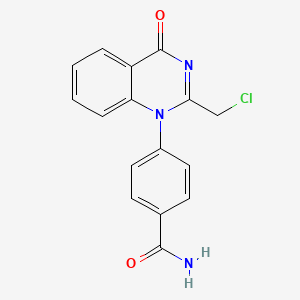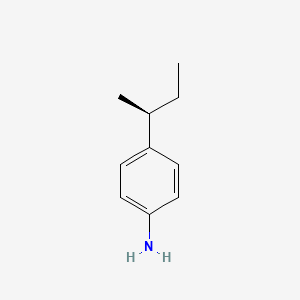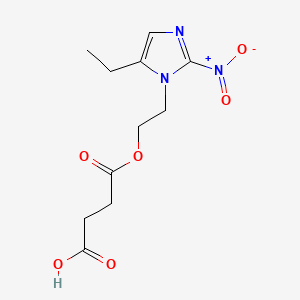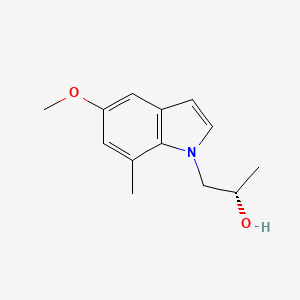
(R)-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Fluoro and Trifluoromethyl Groups: The fluoro and trifluoromethyl groups are introduced via electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include fluoroalkyl halides and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Fluoroalkyl halides, trifluoromethylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability or reactivity.
作用机制
The mechanism of action of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes or chemical reactions.
相似化合物的比较
Similar Compounds
®-2-(2-Fluoro-4-methylphenyl)pyrrolidine: Similar structure but lacks the trifluoromethyl group.
®-2-(2-Chloro-4-(trifluoromethyl)phenyl)pyrrolidine: Contains a chloro group instead of a fluoro group.
®-2-(2-Fluoro-4-(difluoromethyl)phenyl)pyrrolidine: Contains a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both fluoro and trifluoromethyl groups in ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of ®-2-(2-Fluoro-4-(trifluoromethyl)phenyl)pyrrolidine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H11F4N |
|---|---|
分子量 |
233.20 g/mol |
IUPAC 名称 |
(2R)-2-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H11F4N/c12-9-6-7(11(13,14)15)3-4-8(9)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1 |
InChI 键 |
MZOKFYYAPYZNDZ-SNVBAGLBSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)C(F)(F)F)F |
规范 SMILES |
C1CC(NC1)C2=C(C=C(C=C2)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12940101.png)












